10-BROMO-3-(BUTYLSULFANYL)-6-(3-THIENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-BROMO-3-(BUTYLSULFANYL)-6-(3-THIENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound characterized by its unique structure, which includes a bromine atom, a butylthio group, and a thienyl group
Preparation Methods
The synthesis of 10-BROMO-3-(BUTYLSULFANYL)-6-(3-THIENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves multiple steps, starting with the preparation of the core benzoxazepine structure. The synthetic route typically includes the following steps:
Formation of the Benzoxazepine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromine Atom: Bromination is carried out using bromine or bromine-containing reagents.
Addition of the Butylthio Group: This step involves the substitution reaction using butylthiol.
Incorporation of the Thienyl Group: The thienyl group is introduced through a coupling reaction with a thienyl-containing reagent.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
10-BROMO-3-(BUTYLSULFANYL)-6-(3-THIENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: The thienyl group can participate in coupling reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10-BROMO-3-(BUTYLSULFANYL)-6-(3-THIENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-BROMO-3-(BUTYLSULFANYL)-6-(3-THIENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
10-BROMO-3-(BUTYLSULFANYL)-6-(3-THIENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can be compared with other similar compounds, such as:
- This compound .
- 2-[7-acetyl-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl acetate .
These compounds share structural similarities but differ in the substituents attached to the core structure, which can lead to variations in their chemical properties and applications.
Properties
Molecular Formula |
C18H17BrN4OS2 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
10-bromo-3-butylsulfanyl-6-thiophen-3-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C18H17BrN4OS2/c1-2-3-7-26-18-21-17-15(22-23-18)13-9-12(19)4-5-14(13)20-16(24-17)11-6-8-25-10-11/h4-6,8-10,16,20H,2-3,7H2,1H3 |
InChI Key |
NZUCDVBPUBRGHY-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CSC=C4)N=N1 |
Canonical SMILES |
CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CSC=C4)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.